

Application Note: Quantification of Phorate using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: **Phorate**

Cat. No.: **B1677698**

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Abstract

This application note details a robust and sensitive method for the quantification of **Phorate**, an organophosphate insecticide, in environmental samples using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The method demonstrates excellent linearity, recovery, and sensitivity for the determination of **Phorate** and its primary metabolites, **Phorate** sulfoxide and **Phorate** sulfone.

Introduction

Phorate is a systemic insecticide and acaricide used to control a variety of pests on a wide range of crops. Due to its high toxicity and potential for environmental contamination, sensitive and accurate analytical methods are required for its monitoring in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of pesticide residues like **Phorate**. This application note presents a validated GC-MS method for the determination of **Phorate**, providing detailed protocols for sample preparation and instrumental analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Below are protocols for water and soil/solid matrices.

1.1. Water Samples: Binary Dispersive Liquid-Liquid Microextraction (B-DLLME)

This method is suitable for the extraction and preconcentration of **Phorate** from aqueous solutions like well water.

- Reagents: Propanol (dispersive solvent), Dichloroethane and Carbon Tetrachloride (extraction solvents).
- Procedure:
 - In a 15-mL conical centrifuge tube, combine a standard or sample solution.
 - Add 2.0 mL of propanol as the dispersive solvent.
 - In a separate tube, mix 200 μ L of a binary extraction solvent (e.g., 100 μ L Dichloroethane and 100 μ L Carbon Tetrachloride).
 - Inject the extraction solvent mixture into the sample solution.
 - Centrifuge the resulting turbid solution for 120 seconds to facilitate phase separation.
 - Collect the sedimented phase and place it into micro-volume insert glass vials for GC-MS analysis.[\[1\]](#)

1.2. Soil and Solid Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely adopted for the preparation of solid samples, including fruits, vegetables, and soil.[\[2\]](#)[\[3\]](#)

- Reagents: Acetonitrile (ACN), Anhydrous Magnesium Sulfate ($MgSO_4$), Sodium Chloride (NaCl), Primary Secondary Amine (PSA).

- Procedure:
 - Weigh 10 g of the homogenized sample into a 50 mL extraction tube.
 - Add 10 mL of acetonitrile. For dry samples, add water for hydration and vortex for an extended period.[3]
 - Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[3]
 - Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
 - Transfer the supernatant into a 15 mL clean-up tube containing PSA and MgSO₄ for dispersive solid-phase extraction (dSPE).
 - Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
 - Collect the supernatant and transfer it into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **Phorate**.

- Gas Chromatograph (GC): Agilent 7890A Series GC or equivalent.[4]
- Mass Spectrometer (MS): Agilent 7000B Triple Quadrupole GC/MS or equivalent.[4]
- GC Column: Agilent J&W HP-5ms Ultra Inert, 15 m × 0.25 mm, 0.25 µm or DB-1MS nonpolar quartz capillary column.[4][5]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]
- Injection Volume: 1 µL.[4]
- Inlet Temperature: 270 °C.[4]
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1 minute.

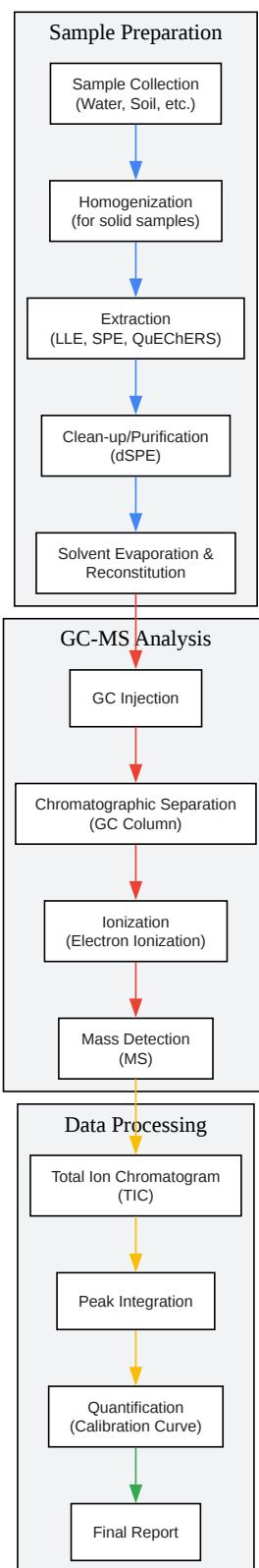
- Ramp 1: 40 °C/min to 170 °C, hold for 0 minutes.
- Ramp 2: 10 °C/min to 310 °C, hold for 1 minute.[4]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).[4]
 - Ion Source Temperature: 230 °C.[5]
 - Transfer Line Temperature: 300 °C.[4]
 - Scan Range: m/z 40-600.[6]
 - Monitored Ions (m/z) for **Phorate**: 260 (Molecular Ion), 75 (Base Peak).[4][6]
 - Monitored Ions (m/z) for **Phorate** Metabolites:
 - **Phorate** Sulfoxide: 276 (Molecular Ion).[6]
 - **Phorate** Sulfone: Not explicitly found, but would be M+32 from **Phorate** sulfoxide.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the GC-MS analysis of **Phorate** and its metabolites from various studies.

Analyte	Matrix	Method	LOD	LOQ	Linearity Range	Recovery (%)	Reference
Phorate	Well Water	B-DLLME-GC-MS	0.41 µg/L	-	-	94.5	[1]
Phorate	Sandy Clay Loam Soil	GC-MS	-	0.01 µg/g	0.01 - 0.1 µg/g	94.00 - 98.46	[7]
Phorate	Radish	dSPE-GC-MS	0.001-0.003 mg/kg	0.003-0.01 mg/kg	0.005-0.5 mg/L	89.2 - 116	[5]
Phorate Sulfoxide	Radish	dSPE-GC-MS	0.001-0.003 mg/kg	0.003-0.01 mg/kg	0.1-1.0 mg/L	89.2 - 116	[5]
Phorate Sulfone	Radish	dSPE-GC-MS	0.001-0.003 mg/kg	0.003-0.01 mg/kg	0.005-0.5 mg/L	89.2 - 116	[5]

Signaling Pathways and Experimental Workflows



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Caption: Experimental workflow for **Phorate** quantification by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of **Phorate** and its metabolites in various environmental matrices. The described sample preparation techniques, coupled with optimized instrumental parameters, ensure high-quality data suitable for regulatory monitoring and research applications.

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